![molecular formula C21H27NO7 B1237910 Clivoline](/img/structure/B1237910.png)
Clivoline
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Overview
Description
Clivoline is a carboxylic ester and a ketone.
Scientific Research Applications
Carcinogenic Activity
Clivorine, a pyrrolizidine alkaloid isolated from Ligularia dentata, demonstrated carcinogenic activity in inbred ACI rats. In a study, rats that received a clivorine solution developed liver tumors, including hemangioendothelial sarcomas and neoplastic nodules. The study highlighted clivorine's potential as a carcinogen in liver tissue (Kuhara et al., 1980).
Gender-Selective Metabolism
Research exploring clivorine's metabolism in female Sprague-Dawley rats identified a gender-selective metabolite, deacetylclivorine. This study provided insights into the biochemical mechanism behind the reduced susceptibility of female rats to clivorine intoxication compared to male rats, implicating CYP3A1/2 isozymes and microsomal hydrolase A in these processes (Lin et al., 2007).
Impact on Human Normal Liver Cells
Clivorine has been shown to inhibit the proliferation of human normal liver L-02 cells, with significant effects on the phosphorylation of p38 mitogen-activated protein kinase. This suggests a possible reason for the toxic effects of plants containing pyrrolizidine alkaloids like clivorine (Ji et al., 2002).
Toxicity in Non-Hepatic Cells
Studies on clivorine's effects on non-hepatic human embryonic kidney 293 cells revealed significant toxicity. This research indicates that clivorine can cause damage in cell types beyond the liver, challenging the assumption that its toxicity is limited to hepatic cells (Ji et al., 2008).
Direct Toxic Effects on Hepatocytes
Clivorine was found to have a direct toxic effect on hepatocytes. This finding underscores the hazardous potential of clivorine and its impact on liver health (Li, 2004).
Species Differences in Metabolic Activation
Research has highlighted species differences in the metabolic activation of clivorine, indicating varied responses to this compound across different animal models. These findings are crucial for understanding the biochemical pathways involved in clivorine toxicity and its species-specific impacts (Lin et al., 2002).
Apoptosis Induction in Hepatocytes
A study demonstrated that clivorine induces apoptosis in hepatocytes through a mitochondrial-mediated apoptotic pathway. This adds to our understanding of the molecular mechanisms underlying clivorine's hepatotoxic effects (Ji et al., 2008).
properties
Product Name |
Clivoline |
---|---|
Molecular Formula |
C21H27NO7 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[(1R,4Z,6R,7S,11Z)-4-ethenyl-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadeca-4,11-dien-7-yl] acetate |
InChI |
InChI=1S/C21H27NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-,16-7-/t13-,17-,21+/m1/s1 |
InChI Key |
LIEIOJNANXUNDT-WIOQBUNOSA-N |
Isomeric SMILES |
C[C@@H]1/C=C(\C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@@]1(C)OC(=O)C)C)/C=C |
SMILES |
CC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C |
Canonical SMILES |
CC1C=C(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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